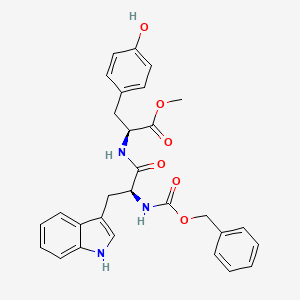
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is a complex organic compound that features a variety of functional groups, including an ester, an amide, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Functional Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect amine functionalities during the synthesis.
Formation of Amide Bonds: Coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are employed to form amide bonds.
Esterification: The esterification step involves the reaction of carboxylic acids with methanol in the presence of acid catalysts like sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener, more sustainable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and phenol moieties.
Reduction: Reduction reactions can target the amide and ester functionalities.
Substitution: Aromatic substitution reactions can occur on the indole and phenol rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidized derivatives of the indole and phenol rings.
Reduction: Reduced forms of the ester and amide groups, potentially leading to alcohols and amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, the compound’s structural similarity to natural amino acids and peptides makes it useful in the study of protein-ligand interactions and enzyme mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of peptide-based drugs. Its ability to mimic natural peptides can be exploited to develop inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. The indole and phenol moieties can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
(S)-Methyl 2-((S)-2-amino-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Lacks the benzyloxycarbonyl protecting group.
(S)-Methyl 2-((S)-2-(((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate: Uses a different protecting group (tert-butoxycarbonyl).
Uniqueness
The presence of the benzyloxycarbonyl protecting group in (S)-Methyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoate provides additional stability and allows for selective deprotection, which can be advantageous in multi-step synthetic processes.
属性
CAS 编号 |
20762-35-0 |
|---|---|
分子式 |
C29H29N3O6 |
分子量 |
515.6 g/mol |
IUPAC 名称 |
methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C29H29N3O6/c1-37-28(35)26(15-19-11-13-22(33)14-12-19)31-27(34)25(16-21-17-30-24-10-6-5-9-23(21)24)32-29(36)38-18-20-7-3-2-4-8-20/h2-14,17,25-26,30,33H,15-16,18H2,1H3,(H,31,34)(H,32,36)/t25-,26-/m0/s1 |
InChI 键 |
BSJQWSCBLGKGEA-UIOOFZCWSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


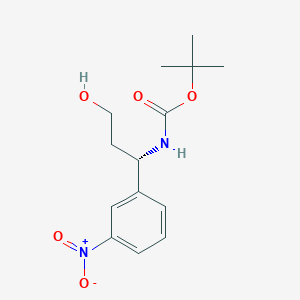
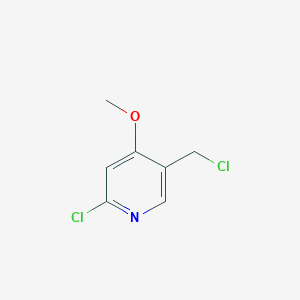
![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
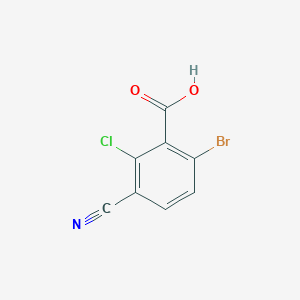
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)
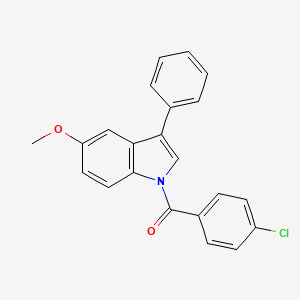
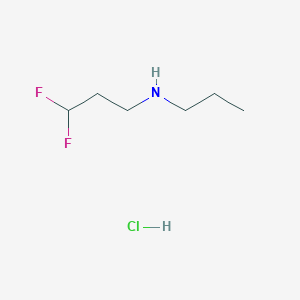

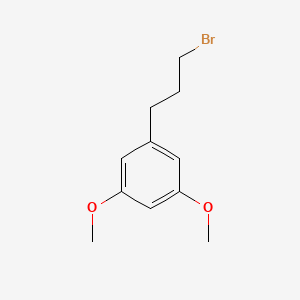
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
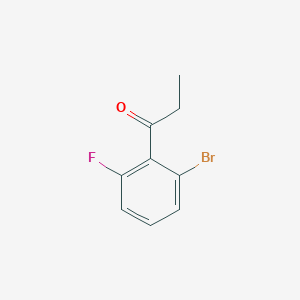
![Spiro[bicyclo[4.2.0]octane-7,3'-piperidine]-1,3,5-triene](/img/structure/B13086178.png)

![7-chloro-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13086198.png)
